

NSC61610 toxicity and dose-limiting factors

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Compound of Interest

Compound Name: NSC61610

Cat. No.: B1680230

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This technical support guide provides information on the toxicity and dose-limiting factors of the lanthionine synthetase C-like 2 (LANCL2) agonist, **NSC61610**. As specific toxicology data for **NSC61610** are not publicly available, this document summarizes the safety profile of other well-characterized LANCL2 agonists, BT-11 (Omilancor) and NIM-1324, to provide a potential reference for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the known toxicity profile of **NSC61610**?

A1: Currently, there are no publicly available preclinical or clinical toxicology studies specifically for **NSC61610**. Its effects have primarily been characterized in mouse models of influenza, where it has shown therapeutic efficacy by reducing inflammation and improving survival.^{[1][2]}

Q2: Are there any safety data on other LANCL2 agonists that could be relevant to **NSC61610**?

A2: Yes, extensive safety and toxicology studies have been conducted on other LANCL2 agonists, such as BT-11 (Omilancor) and NIM-1324. These studies in animals and humans have consistently demonstrated a benign safety profile with no dose-limiting toxicities observed at high doses.^{[3][4][5][6][7]}

Q3: What were the findings from preclinical toxicology studies of other LANCL2 agonists?

A3: Preclinical studies for the LANCL2 agonist BT-11 in rats and dogs showed no clinical signs of toxicity, including no changes in biochemical or hematological markers, and no macroscopic or microscopic organ damage at doses up to 1,000 mg/kg/day in 90-day repeat-dose studies.

[3][4] Similarly, the LANCL2 agonist NIM-1324 had a No-Observed-Adverse-Effect-Level (NOAEL) up to the tested limit dose of 1000 mg/kg/day in 28-day studies in rats and dogs, with no observed side effects or organ damage.[5]

Q4: What are the dose-limiting factors for LANCL2 agonists in humans?

A4: In Phase I clinical trials for both BT-11 and NIM-1324, no dose-limiting toxicities were observed. BT-11 was well-tolerated in single ascending doses up to 100 mg/kg and in multiple ascending doses up to 100 mg/kg daily for seven days.[7] NIM-1324 was well-tolerated in single ascending doses up to 1500 mg and multiple ascending doses up to 1500 mg daily for seven days, with no serious adverse events reported.[5][6]

Q5: What is the mechanism of action of **NSC61610** and other LANCL2 agonists?

A5: **NSC61610** and other LANCL2 agonists exert their effects by activating the Lanthionine Synthetase C-like 2 (LANCL2) pathway. This activation modulates immune responses, leading to anti-inflammatory effects.[1][2] Specifically, activation of LANCL2 has been shown to increase the production of the anti-inflammatory cytokine IL-10 by macrophages and CD8+ T cells.[1][2]

Quantitative Data Summary

The following tables summarize the preclinical and clinical safety findings for the LANCL2 agonists BT-11 and NIM-1324.

Table 1: Summary of Preclinical Toxicology Findings for LANCL2 Agonists

Compound	Species	Study Duration	Route of Administration	NOAEL (No-Observed-Adverse-Effect-Level)	Key Findings
BT-11	Rat, Dog	90 days	Oral	> 1,000 mg/kg/day	No clinical signs of toxicity, no biochemical or hematological changes, no organ pathology.[3] [4]
NIM-1324	Rat, Dog	28 days	Oral	1,000 mg/kg/day	No observed side effects, hematological dysfunctions, or histological changes.[5]

Table 2: Summary of Phase I Clinical Trial Safety Findings for LANCL2 Agonists

Compound	Study Population	Dosing Regimen	Maximum Tolerated Dose (MTD)	Key Adverse Events
BT-11	Healthy Volunteers (n=70)	Single Ascending Dose (up to 100 mg/kg) & Multiple Ascending Dose (up to 100 mg/kg daily for 7 days)	Not Reached	No dose-limiting toxicities; no increase in adverse events compared to placebo.[7]
NIM-1324	Healthy Volunteers (n=57)	Single Ascending Dose (250-1500 mg) & Multiple Ascending Dose (250-1500 mg daily for 7 days)	Not Reached	No dose-limiting toxicities; no serious adverse events; no clinically significant findings in biochemistry, coagulation, ECG, hematology, or urinalysis compared to placebo.[5][6]

Experimental Protocols

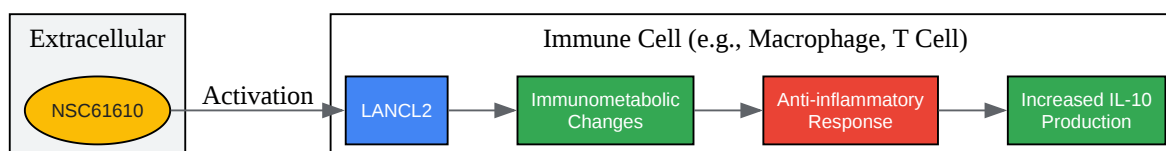
General Preclinical Toxicology Study Design (based on BT-11 and NIM-1324 studies)

- **Animal Models:** Typically conducted in two species, a rodent (e.g., Sprague-Dawley rats) and a non-rodent (e.g., Beagle dogs).[3][5]
- **Dose Administration:** The test compound is administered orally, often daily, for a specified duration (e.g., 28 or 90 days).[3][5]
- **Dose Groups:** Multiple dose groups are used, including a control group receiving the vehicle and several escalating dose groups of the test compound.

- Observations: Animals are monitored for clinical signs of toxicity, changes in body weight, and food consumption.
- Assessments: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are examined macroscopically and microscopically for any pathological changes.[3][5]
- Genotoxicity Assays: A battery of tests is typically performed to assess mutagenic and genotoxic potential, including the Ames test, chromosomal aberration assay, and micronucleus assay.[4]
- Safety Pharmacology: Studies are conducted to evaluate the effects on vital functions, such as the central nervous, cardiovascular, and respiratory systems.[4][5]

Visualizations

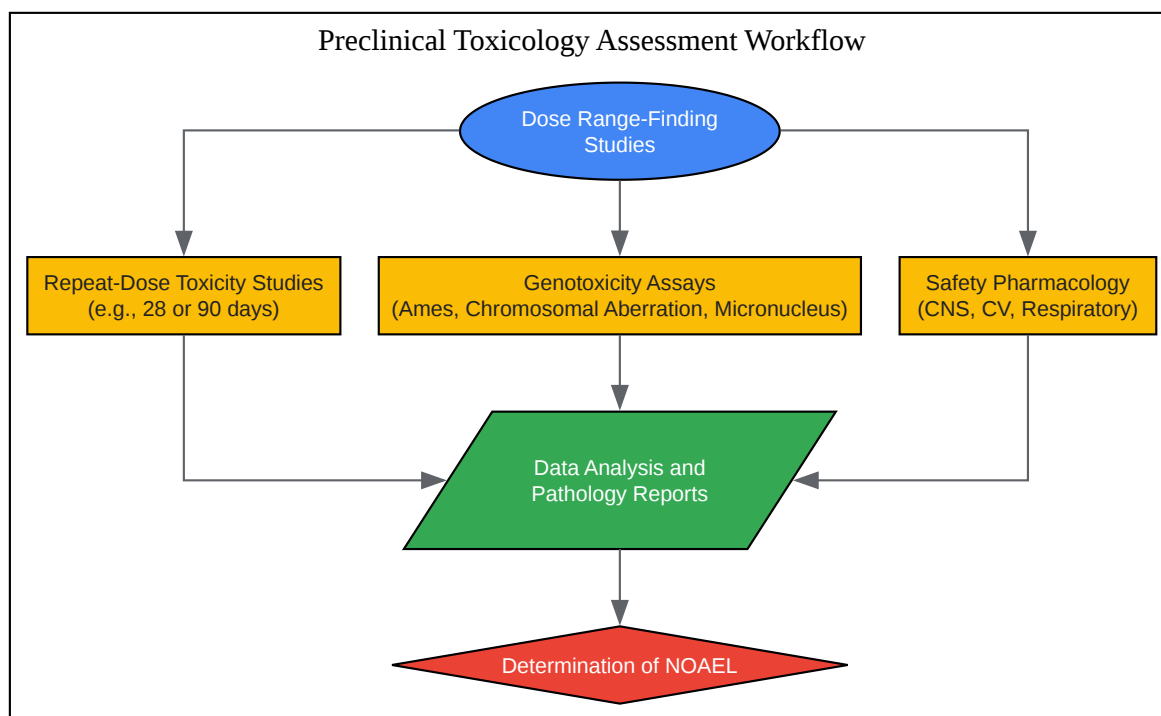
Signaling Pathway of LANCL2 Agonists



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Caption: Simplified signaling pathway of **NSC61610** and other LANCL2 agonists.

Experimental Workflow for Preclinical Toxicology Assessment



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Caption: General workflow for preclinical toxicology assessment of a new drug candidate.

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